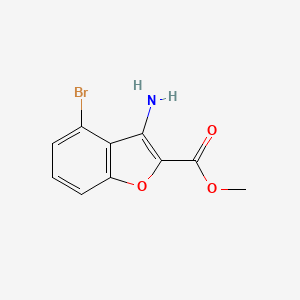
2-Iodo-N-methyl-1H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-methyl-1H-purin-6-amine is a heterocyclic compound with the molecular formula C₆H₆IN₅. It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA. The presence of an iodine atom and a methyl group on the purine ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-methyl-1H-purin-6-amine typically involves the iodination of N-methyl-1H-purin-6-amine. One common method includes the reaction of N-methyl-1H-purin-6-amine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-methyl-1H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: May involve reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Often require palladium catalysts and ligands in an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-alkylated purine derivative, while coupling reactions could produce biaryl or alkyne-linked purine derivatives.
Scientific Research Applications
2-Iodo-N-methyl-1H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological molecules, such as nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-N-methyl-1H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methyl group can influence the compound’s binding affinity and specificity. For example, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1H-purin-6-amine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Chloro-N-methyl-1H-purin-6-amine: Similar structure but with a chlorine atom instead of iodine, which can affect its reactivity and biological activity.
6-Methylaminopurine: Another derivative of purine with different substitution patterns.
Uniqueness
2-Iodo-N-methyl-1H-purin-6-amine is unique due to the presence of the iodine atom, which can enhance its reactivity and potential biological activity. The iodine atom can also serve as a useful handle for further functionalization through various chemical reactions.
Properties
Molecular Formula |
C6H6IN5 |
|---|---|
Molecular Weight |
275.05 g/mol |
IUPAC Name |
2-iodo-N-methyl-7H-purin-6-amine |
InChI |
InChI=1S/C6H6IN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12) |
InChI Key |
ULZWBGZSFWDFBY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC2=C1NC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



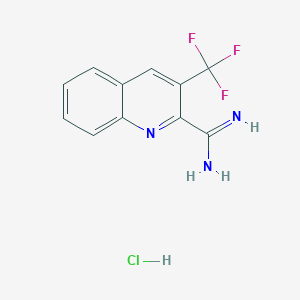
![4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B11849666.png)

![N-Benzyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11849681.png)

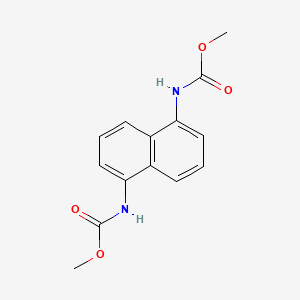

![2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11849700.png)
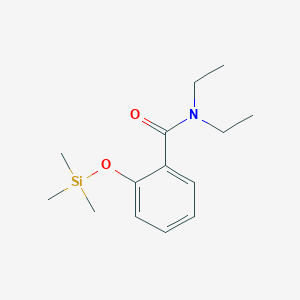
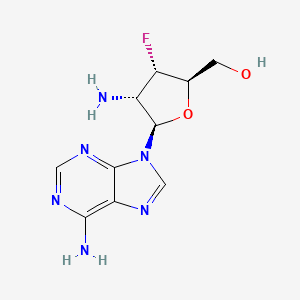
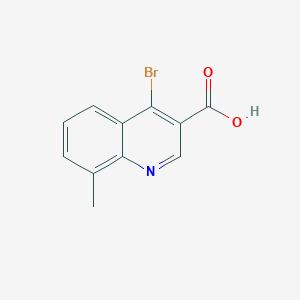
![8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)
